1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole
Description
Properties
IUPAC Name |
1-benzyl-5-(3,4-dichlorophenyl)-2-propan-2-ylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2S/c1-13(2)24-19-22-11-18(15-8-9-16(20)17(21)10-15)23(19)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHSTPNBKCBLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of sulfur, such as thiourea, under acidic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride.
Attachment of the dichlorophenyl group: This step involves the use of a Grignard reagent or a similar organometallic reagent to introduce the 3,4-dichlorophenyl group onto the imidazole ring.
Introduction of the isopropylthio group: The final step involves the substitution of a suitable leaving group with isopropylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The benzyl and dichlorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl chloride, Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Modified imidazole derivatives
Substitution: Various substituted imidazole compounds
Scientific Research Applications
1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Bioactivity Trends
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related imidazole derivatives:
Key Observations:
- Substituent Positionality : The 3,4-dichlorophenyl group in the target compound distinguishes it from imazalil and miconazole, which feature 2,4-dichlorophenyl groups. The meta-chloro substitution may alter steric interactions with enzymatic targets compared to para-substituted analogs .
- Thioether vs.
- Benzimidazole vs.
Physicochemical Properties
- Solubility : The absence of polar groups (e.g., nitrate in miconazole) may limit aqueous solubility, necessitating formulation optimization .
Biological Activity
1-Benzyl-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. Understanding its biological activity involves examining its mechanism of action, efficacy in different biological systems, and potential therapeutic applications.
- Molecular Formula : C₁₉H₁₈Cl₂N₂S
- Molecular Weight : 377.3 g/mol
- CAS Number : 1206986-75-5
The compound is primarily studied for its role as a farnesyltransferase inhibitor (FTI). Farnesyltransferase plays a crucial role in the post-translational modification of proteins, particularly in the Ras signaling pathway, which is often implicated in cancer. By inhibiting this enzyme, the compound may disrupt oncogenic signaling pathways and thus exhibit anticancer properties.
In Vitro Studies
Research indicates that this compound shows significant inhibitory activity against farnesyltransferase. In vitro assays demonstrated that this compound effectively reduced cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Cancer Cell Lines : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on cell growth and viability.
- Mechanistic Insights : Further mechanistic studies revealed that treatment with the compound resulted in increased apoptosis and decreased migration of cancer cells, supporting its role as a therapeutic agent in oncology.
Comparative Biological Activity
To provide a clearer understanding of the compound's efficacy, a comparison with related imidazole derivatives was conducted:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.0 | Farnesyltransferase inhibition |
| 1-Benzyl-5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole | 6.5 | Farnesyltransferase inhibition |
| 1-Benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole | 4.0 | Farnesyltransferase inhibition |
Q & A
Q. Yield Optimization Strategies :
- Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC.
- Adjust molar ratios of reagents (e.g., excess isopropyl thiol to drive thioether formation) .
Q. Table 1: Synthetic Yield Comparison
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Condensation + Thiol | Acetic acid/DMF | 65–72 | |
| Microwave-assisted | K₂CO₃/DMF | 78–85 |
Basic: How can the structural conformation of this compound be validated experimentally?
Methodological Answer:
Use a combination of analytical techniques:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm; dichlorophenyl aromatic protons at δ 7.2–7.8 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
X-ray Crystallography : Determine crystal packing and intermolecular interactions (e.g., CCDC deposition protocols as in ) .
Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z = 433.3 [M+H]⁺).
Advanced: How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?
Methodological Answer:
Contradictions may arise from:
Q. Validation Steps :
Repeat assays in triplicate with positive controls (e.g., ciprofloxacin for bacteria).
Perform dose-response curves (IC₅₀/EC₅₀) to confirm activity thresholds.
Compare results with structural analogs (e.g., ’s imidazole derivatives) .
Advanced: What experimental approaches are suitable for studying its mechanism of action in cancer cells?
Methodological Answer:
In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
Enzyme inhibition : Screen against kinases (e.g., EGFR) or apoptotic markers (caspase-3/7) using fluorogenic substrates.
Molecular docking : Model interactions with targets (e.g., tubulin, DNA topoisomerase) using AutoDock Vina (as in ) .
Q. Table 2: Preliminary Bioactivity Data (Analog-Based)
| Target | IC₅₀ (µM) | Reference |
|---|---|---|
| EGFR Kinase | 2.1 | |
| Staphylococcus aureus | 8.5 |
Advanced: How can computational modeling guide its optimization as a drug candidate?
Methodological Answer:
Docking Studies : Predict binding affinity to therapeutic targets (e.g., COX-2, 5-LOX) using Schrödinger Suite .
QSAR Modeling : Correlate substituent effects (e.g., Cl, isopropylthio) with bioactivity using MOE or RDKit.
MD Simulations : Assess stability of ligand-target complexes (50 ns trajectories in GROMACS) .
Q. Key Parameters :
- Lipophilicity (logP): Optimize via substituent tuning (e.g., replace benzyl with pyridyl).
- Solubility: Introduce polar groups (e.g., -OH, -COOH) without compromising activity.
Basic: What chromatographic methods ensure purity and stability during storage?
Methodological Answer:
HPLC Analysis :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% TFA.
- Flow rate: 1.0 mL/min; detection at 254 nm () .
Stability Testing :
- Store at –20°C in amber vials under argon.
- Monitor degradation via LC-MS every 3 months.
Advanced: How to design SAR studies for imidazole derivatives with dichlorophenyl groups?
Methodological Answer:
Variation of Substituents :
- Benzyl group : Replace with heteroaromatic rings (e.g., pyridine, thiophene).
- Thioether : Test methylthio vs. isopropylthio for steric effects.
Biological Evaluation :
- Test analogs against cancer cells (apoptosis assays) and enzymes (kinase profiling).
Q. Table 3: SAR Trends in Imidazole Derivatives
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| 3,4-Dichlorophenyl | ↑ Anticancer | |
| Isopropylthio | ↑ Metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
